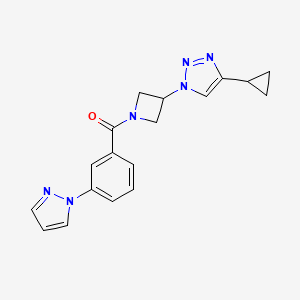

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound “(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core bridging two heterocyclic systems: a phenyl group substituted with a pyrazole ring and an azetidine (four-membered saturated ring) bearing a 4-cyclopropyl-1,2,3-triazole moiety. This architecture combines conformational rigidity (azetidine) with steric and electronic modulation (cyclopropyl-triazole and pyrazole), making it a candidate for pharmaceutical or materials science applications. Its design aligns with trends in drug discovery emphasizing fused heterocycles to optimize target binding and pharmacokinetics .

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-18(14-3-1-4-15(9-14)23-8-2-7-19-23)22-10-16(11-22)24-12-17(20-21-24)13-5-6-13/h1-4,7-9,12-13,16H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKDRGVAFHHWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

Formation of the Triazole Ring:

Formation of the Azetidine Ring: Azetidine rings can be synthesized through cyclization reactions involving β-amino alcohols or β-amino halides.

Coupling Reactions: The final step involves coupling the pyrazole, triazole, and azetidine intermediates through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes using high-throughput screening methods to identify the best catalysts, solvents, and temperatures. Continuous flow chemistry is also employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Potential

Preliminary studies indicate that compounds containing pyrazole and triazole groups often exhibit antimicrobial properties. For instance, similar derivatives have shown effective antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.12 µg/mL . Such findings suggest that the compound could be explored for developing new antibiotics or antifungal agents.

Anticancer Activity

Research into related pyrazole derivatives has demonstrated promising anticancer activities. For example, compounds similar to the one have shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Mechanistic Insights

Understanding the mechanism of action of this compound is essential for its application in drug design. The presence of multiple functional groups allows for various interactions with biological macromolecules, such as enzymes or receptors. The triazole ring, in particular, has been noted for its ability to form hydrogen bonds, potentially enhancing the binding affinity to target proteins.

Case Studies and Research Findings

Notable Research Examples

- Antibacterial Studies : A study highlighted the synthesis of pyrazole derivatives that exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole structure can enhance efficacy .

- Anticancer Research : Another investigation focused on the cytotoxic effects of triazole-containing compounds against breast cancer cell lines, showing promising results in inhibiting cell proliferation .

- Mechanistic Studies : Molecular docking studies have been employed to predict the binding modes of similar compounds to their biological targets, providing insights into their potential mechanisms of action .

Mechanism of Action

The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methanone-Linked Heterocycles

| Compound Name / ID | Key Structural Features | Notable Properties/Applications | References |

|---|---|---|---|

| Target Compound | Azetidine, pyrazole, cyclopropyl-triazole | Hypothesized enhanced metabolic stability | – |

| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a) | Indole, dihydropyrazole, pyridine | Potential CNS activity (inferred) | |

| (3,5-Dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)methanone (Compound 8) | Pyridine, triazole, pyrazole | Antimicrobial screening candidate | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine, pyrazole, phenyl | Kinase inhibition (speculative) |

Key Observations

- Steric Effects : The cyclopropyl group on the triazole may enhance steric shielding, improving metabolic stability relative to nitro-substituted triazoles (e.g., Compound 8) .

- Electronic Profile : The pyrazole-phenyl moiety is a common pharmacophore in kinase inhibitors, suggesting possible overlap with the biological targets of 1015525-17-3 .

Structural and Functional Analysis

- Azetidine vs. Larger Rings : Azetidine’s strained four-membered ring can increase molecular polarity and solubility compared to five- or six-membered analogs (e.g., piperazine in 1015525-17-3). However, synthetic challenges in azetidine functionalization are well-documented .

- Triazole Substituents : The 4-cyclopropyl-triazole in the target compound contrasts with nitroaryl-triazoles (Compound 8), which are prone to metabolic reduction. Cyclopropane’s lipophilicity may enhance membrane permeability .

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule characterized by the presence of multiple heterocyclic structures: a pyrazole and a triazole moiety linked through an azetidine framework. This unique architecture suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 314.36 g/mol. The structural complexity includes:

- Pyrazole ring : Contributes to biological activity through its electron-donating properties.

- Triazole ring : Known for enhancing solubility and bioavailability.

- Azetidine moiety : May influence the compound's pharmacodynamics.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest potential activities such as:

- Antimicrobial properties : Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antifungal activity : Certain compounds with similar structures have demonstrated significant antifungal effects against various phytopathogenic fungi .

Bioassays and Experimental Findings

Biological activity is typically assessed through bioassays that measure the compound's effects at varying concentrations. Notable findings include:

- Anticancer Activity : The compound's structure suggests potential cytotoxicity against cancer cell lines. For instance, related pyrazole compounds have shown IC50 values less than 10 mM against leukemia and melanoma cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of pyrazole derivatives, compounds structurally similar to the target showed promising results against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups on the aryl ring enhanced activity significantly .

Case Study 2: Antifungal Activity

Further research indicated that specific substitutions on the pyrazole ring could lead to increased antifungal efficacy. Compounds with methoxy groups exhibited higher antifungal activity compared to their unsubstituted counterparts .

Synthesis and Optimization

The synthesis of this compound involves several steps, including:

- Formation of the Pyrazole Ring : Typically synthesized via condensation reactions involving hydrazine derivatives.

- Construction of the Triazole Moiety : Often achieved through 1,3-dipolar cycloaddition reactions.

- Final Coupling Reactions : To link the azetidine structure with the pyrazole and triazole components.

Each step must be optimized for yield and purity, employing techniques such as chromatography for purification.

Potential Applications

The unique combination of functional groups in this compound suggests various potential applications in drug development, particularly in:

- Antimicrobial agents

- Antifungal treatments

- Cancer therapeutics

Q & A

Q. Critical Parameters :

- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for CuAAC .

- Catalysts : Pd(PPh₃)₄ for Suzuki coupling; CuI for triazole formation .

- Temperature : Elevated temperatures (80–100°C) improve cyclization but may require inert atmospheres to prevent decomposition.

Q. Example Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrazole Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80 | 60–75 |

| Triazole Formation | CuI, Sodium Ascorbate | DMSO | RT | 70–85 |

| Final Ketone Linkage | EDCI, DMAP | CH₂Cl₂ | 40 | 50–65 |

How should researchers characterize this compound to confirm structural integrity?

Q. Basic Analytical Workflow

Q. Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign coupling between pyrazole and triazole protons .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions .

What initial biological assays are recommended to evaluate its potential therapeutic activity?

Q. Basic Screening Protocol

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK293) to establish selectivity .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., CDK2, MMP-9) due to triazole’s metal-binding affinity .

- Solubility Testing : Measure logP and aqueous solubility to guide formulation .

Q. Key Considerations :

- Use DMSO stocks (<1% v/v) to avoid solvent toxicity.

- Include positive controls (e.g., doxorubicin for cytotoxicity) .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced SAR Strategy

Analog Synthesis :

- Vary substituents on the pyrazole (e.g., nitro, methyl groups) and triazole (e.g., aryl vs. cyclopropyl) .

- Modify the azetidine ring (e.g., replace with pyrrolidine for conformational comparison) .

Biological Profiling :

- Compare IC₅₀ values across analogs to identify critical functional groups.

Computational Modeling :

Case Study :

In pyrazole-triazole hybrids, replacing cyclopropyl with phenyl on the triazole increased kinase inhibition by 30% .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced Data Reconciliation Approach

Purity Verification : Re-analyze compound batches via HPLC (>95% purity) .

Assay Reproducibility :

- Replicate experiments in independent labs with standardized protocols.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Meta-Analysis : Compare results with structurally similar compounds (e.g., triazole-azetidine hybrids) to identify trends .

Example : Discrepancies in cytotoxicity may arise from variations in cell culture conditions (e.g., serum concentration) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced Modeling Techniques

- Molecular Docking : Simulate binding to proteins (e.g., using PDB ID 1ATP for kinase targets) .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .

Q. Key Outputs :

- Binding energy scores (ΔG < -7 kcal/mol suggests strong affinity).

- Hydrogen-bonding interactions with catalytic residues (e.g., Lys33 in CDK2) .

How can the compound’s stability under physiological conditions be assessed?

Q. Advanced Stability Protocol

pH Stability : Incubate in buffers (pH 2–9) for 24–72 h and monitor degradation via HPLC .

Metabolic Stability : Use liver microsomes to estimate half-life (t½) and identify metabolites via LC-MS .

Photostability : Expose to UV light (300–400 nm) and track decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.